Fmoc-Phenylalaninol

Overview

Description

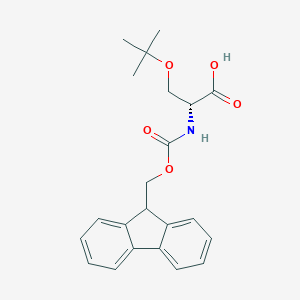

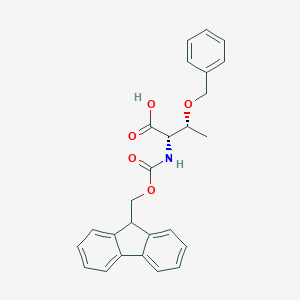

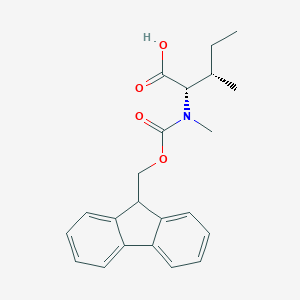

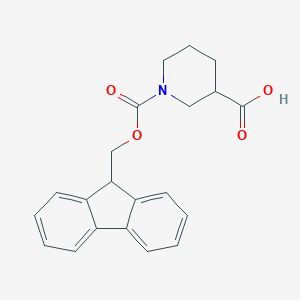

Fmoc-Phenylalaninol, also known as (S)-N-(9-Fluorenylmethoxycarbonyl)phenylalaninol, is a derivative of phenylalanine. It contains a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the amino acid phenylalaninol. This compound is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions .

Mechanism of Action

Target of Action

Fmoc-Phenylalaninol, also known as Fmoc-phenylalanine, primarily targets a variety of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . It has been discovered to have antimicrobial properties specific to these bacteria .

Mode of Action

this compound interacts with its bacterial targets in a concentration-dependent manner. At low concentrations, it inhibits bacterial growth by entering the cell and reducing the glutathione levels . At higher concentrations, this compound triggers oxidative and osmotic stress and alters the membrane permeabilization and integrity, which kills gram-positive bacteria .

Biochemical Pathways

The antibacterial activity of this compound is predominantly due to its release from the hydrogel . It shows surfactant-like properties with critical micelle concentration nearly equivalent to its minimum bactericidal concentration . Some Fmoc-conjugated amino acids have also shown antibacterial effects that are linearly correlated with their surfactant properties .

Pharmacokinetics

It’s known that the compound can be induced to form a hydrogel by either lowering the ph of an aqueous solution or by the addition of water to a solution of this compound in a solvent such as dmso .

Result of Action

The molecular and cellular effects of this compound’s action include the reduction of bacterial load both in vitro and in the skin wound infections of mice . It reduces the extracellular matrix (ECM) components such as proteins, carbohydrates, and eDNA in the biofilm and affects its stability via direct interactions with ECM components and/or indirectly through reducing bacterial cell population .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the final pH of the gels is the principal determinant of the mechanical properties independently of the method of gel formation . Additionally, this compound coated glass surface resists S. aureus and P. aeruginosa biofilm formation and attachment, when biofilm is grown over the surface .

Biochemical Analysis

Biochemical Properties

Fmoc-Phenylalaninol has been found to display antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . This antibacterial activity is predominantly due to its release from the hydrogel . This compound shows surfactant-like properties with a critical micelle concentration nearly equivalent to its minimum bactericidal concentration .

Cellular Effects

This compound has demonstrated significant effects on various types of cells. At low concentrations, it inhibits bacterial growth by entering the cell and reducing the glutathione levels . At higher concentrations, this compound triggers oxidative and osmotic stress, alters the membrane permeabilization and integrity, which kills Gram-positive bacteria .

Molecular Mechanism

The molecular mechanism of this compound involves a variety of interactions at the molecular level. It has been found to reduce the extracellular matrix (ECM) components such as proteins, carbohydrates, and eDNA in the biofilm, affecting its stability via direct interactions with ECM components and/or indirectly through reducing bacterial cell population .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. The antibacterial activity of this compound is predominantly due to its release from the hydrogel

Metabolic Pathways

As a derivative of the amino acid phenylalanine, it may be involved in phenylalanine metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-Phenylalaninol can be synthesized through several methods. One common approach involves the protection of phenylalaninol with the Fmoc group. This is typically achieved by reacting phenylalaninol with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient production of peptides by anchoring the amino acid to a solid support and sequentially adding protected amino acids .

Chemical Reactions Analysis

Types of Reactions: Fmoc-Phenylalaninol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in phenylalaninol can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Piperidine is often used to remove the Fmoc group under basic conditions.

Major Products:

Oxidation: Formation of phenylalaninone.

Reduction: Regeneration of phenylalaninol.

Substitution: Deprotected phenylalaninol or its derivatives.

Scientific Research Applications

Fmoc-Phenylalaninol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Fmoc-Phenylalanine: Similar to Fmoc-Phenylalaninol but lacks the hydroxyl group.

Fmoc-Diphenylalanine: Contains two phenylalanine residues and is used in hydrogel formation.

Fmoc-Leucine: Another Fmoc-protected amino acid used in peptide synthesis.

Uniqueness: this compound is unique due to the presence of the hydroxyl group, which allows for additional functionalization and modification. This makes it particularly useful in the synthesis of complex peptides and bioconjugates .

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NO3/c26-15-18(14-17-8-2-1-3-9-17)25-24(27)28-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23,26H,14-16H2,(H,25,27)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGBJASOHDROCR-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427135 | |

| Record name | Fmoc-Phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129397-83-7 | |

| Record name | Fmoc-Phenylalaninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Fmoc-Phenylalaninol in peptide synthesis, as highlighted by the research?

A1: this compound is a specifically protected amino alcohol derivative used as a building block in solid-phase peptide synthesis []. The "Fmoc" group serves as a temporary protecting group for the amine, allowing for controlled addition of amino acids during synthesis. The "Phenylalaninol" portion provides the phenylalanine amino acid residue but with a terminal alcohol (-OH) group instead of a carboxylic acid (-COOH). This difference is crucial when synthesizing peptide alcohols, which are peptides with a terminal alcohol group instead of a carboxylic acid.

Q2: How is this compound utilized in the synthesis process described in the paper?

A2: The research describes a method where this compound, along with other Fmoc-protected amino alcohols, are anchored onto amine-resins using dihydropyran-2-carboxylic acid as a linker []. This anchoring allows for the stepwise addition of other amino acids, ultimately building the desired peptide sequence. The Fmoc protecting group is removed before each coupling step and the final peptide alcohol is cleaved from the resin while preserving the terminal alcohol functionality.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.